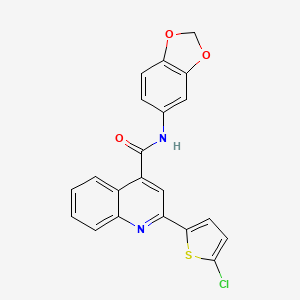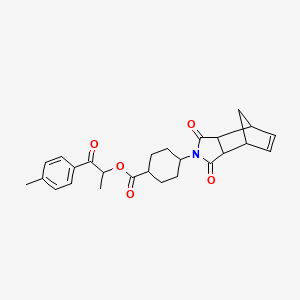
N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a benzodioxole ring, a chlorothiophene moiety, and a quinoline carboxamide group, which collectively contribute to its diverse chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Chlorothiophene Moiety: This involves the chlorination of thiophene using reagents like sulfuryl chloride.
Coupling Reactions: The benzodioxole and chlorothiophene intermediates are then coupled with a quinoline derivative through a series of reactions involving amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction reactions can be performed using hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzodioxole, chlorothiophene, and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Medicine: Explored for its potential anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism by which N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE exerts its effects involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
Receptor Binding: It can bind to specific receptors, modulating signal transduction pathways.
DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-BROMOTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
- N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-METHYLTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE
Uniqueness
N-(2H-1,3-BENZODIOXOL-5-YL)-2-(5-CHLOROTHIOPHEN-2-YL)QUINOLINE-4-CARBOXAMIDE is unique due to the presence of the chlorothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C21H13ClN2O3S |
|---|---|
Peso molecular |
408.9 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-yl)-2-(5-chlorothiophen-2-yl)quinoline-4-carboxamide |
InChI |
InChI=1S/C21H13ClN2O3S/c22-20-8-7-19(28-20)16-10-14(13-3-1-2-4-15(13)24-16)21(25)23-12-5-6-17-18(9-12)27-11-26-17/h1-10H,11H2,(H,23,25) |
Clave InChI |
ZZXGGMZUFHWJNI-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B12465247.png)
![2-{[5-(4-aminophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxybenzyl)acetamide](/img/structure/B12465251.png)
![4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline](/img/structure/B12465259.png)

![4-Nitro[1]benzoselenopheno[3,2-b]chromen-5-ium](/img/structure/B12465271.png)

![4,4'-{benzene-1,4-diylbis[(E)methylylidenenitrilo]}bis[N-(4-fluorophenyl)benzenesulfonamide]](/img/structure/B12465286.png)
![(2S)-2-{[(2S)-2-[(2S)-2-[(tert-butoxycarbonyl)amino]-N-(2-hydroxy-3-methylbutanoyl)propanamido]propanoyl]oxy}-3-methylbutanoic acid](/img/structure/B12465294.png)
![2-acetylphenyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12465307.png)

![N'-[(2-hydroxyphenyl)carbonyl]-3,5-dinitrobenzohydrazide](/img/structure/B12465322.png)

